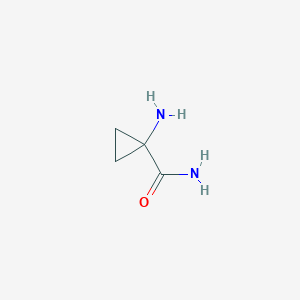

1-Aminocyclopropane-1-carboxamide

説明

Historical Context of 1-Aminocyclopropane-1-carboxamide Discovery and Early Research

The journey to understanding ACC began with the study of ethylene (B1197577), which was identified as a plant growth regulator in 1901 by Russian scientist Dimitry Neljubow. frontiersin.orgnih.gov He observed that illuminating gas caused dramatic changes in the growth of pea seedlings. nih.gov It took several more decades of research to unravel the biosynthetic pathway of this simple gas.

A major breakthrough occurred in 1979 when Adams and Yang identified 1-aminocyclopropane-1-carboxylic acid (ACC) as the direct precursor to ethylene in apple tissue through radio-labeled methionine feeding experiments. nih.govfrontiersin.org This discovery was a cornerstone in plant science, establishing the final step in the ethylene biosynthesis pathway and opening the door for detailed investigation into its regulation. Shortly after, in 1981, the first conjugated form of ACC, malonyl-ACC (MACC), was discovered, hinting at the complex regulation of ACC levels within the plant. nih.gov

Significance of this compound in Biological Systems

ACC's importance extends beyond its role as a simple intermediate. It is a critical regulatory hub in plant physiology, with its significance branching into both ethylene-dependent and, as more recently discovered, ethylene-independent signaling pathways.

Role as a Precursor to Ethylene in Plants

ACC is the immediate precursor to the plant hormone ethylene. nih.govnih.gov The biosynthesis of ethylene is a two-step process that is highly regulated within the plant. nih.gov

The pathway, often referred to as the Yang Cycle, begins with the amino acid methionine. wikipedia.org

ACC Synthesis: Methionine is converted to S-adenosyl-L-methionine (SAM). The enzyme ACC synthase (ACS) then catalyzes the conversion of SAM to ACC. wikipedia.orgmdpi.com This step is generally considered the rate-limiting step in ethylene production, making ACS a key point of regulation. nih.govoup.com

Ethylene Formation: ACC is then oxidized by the enzyme ACC oxidase (ACO) to form ethylene, carbon dioxide, and cyanide. biologyinsights.comwikipedia.org

The levels of both ACS and ACO are tightly controlled by various developmental and environmental signals, such as wounding, flooding, and the presence of other hormones like auxins. wikipedia.orgmdpi.com This precise control allows plants to produce ethylene in specific tissues and at specific times to orchestrate a wide array of physiological processes. These processes include seed germination, leaf senescence, fruit ripening, and responses to both biotic and abiotic stress. biologyinsights.commdpi.com

Interactive Table: Key Enzymes in Ethylene Biosynthesis

| Enzyme | Abbreviation | Substrate | Product | Function |

| ACC synthase | ACS | S-adenosyl-L-methionine (SAM) | 1-Aminocyclopropane-1-carboxylic acid (ACC) | Catalyzes the rate-limiting step in ethylene biosynthesis. nih.govoup.com |

| ACC oxidase | ACO | 1-Aminocyclopropane-1-carboxylic acid (ACC) | Ethylene | Catalyzes the final step in ethylene biosynthesis. wikipedia.org |

Emerging Ethylene-Independent Signaling Functions

A growing body of evidence suggests that ACC possesses signaling functions that are independent of its conversion to ethylene. frontiersin.orgnih.gov This has led to a paradigm shift in understanding ACC's role, suggesting it is not just a precursor but a signaling molecule in its own right. nih.govnih.gov

Several key findings support this ethylene-independent role:

Studies have shown that disrupting all ACS isoforms in Arabidopsis leads to lethality, a much more severe outcome than the developmental effects seen in ethylene signaling mutants. oup.comfrontiersin.org This suggests ACC has essential functions beyond ethylene production.

Research has indicated that ACC is involved in a rapid signaling mechanism controlling root cell elongation that is independent of the canonical ethylene signaling pathway. frontiersin.org

ACC has been implicated in the regulation of cell wall function through the FEI pathway, which involves leucine-rich repeat receptor-like kinases. nih.gov

In some contexts, the application of chemical inhibitors of ethylene biosynthesis resulted in effects on root cell expansion that were not replicated by blocking ethylene perception, pointing to a direct role for ACC. oup.com

ACC signaling has been shown to be crucial for pollination and seed production by activating proteins that promote the attraction of pollen tubes. wikipedia.org

These findings indicate that ACC can act as a signal, potentially interacting with its own receptors and signaling cascades to influence plant development and stress responses. nih.govfrontiersin.org

Overview of Research Trajectories for this compound

Current and future research on ACC is moving along several exciting trajectories. The dual role of ACC as both an ethylene precursor and an independent signaling molecule has opened up new avenues of investigation.

Key areas of ongoing research include:

Elucidating ACC-specific signaling pathways: A major focus is to identify the receptors and downstream components that mediate ethylene-independent ACC signaling. nih.gov Understanding how ACC is perceived and how that signal is transduced is a critical next step.

Investigating the role of ACC transport: ACC can be transported over long distances within the plant, allowing for remote ethylene responses. frontiersin.orgnih.gov Research is ongoing to identify the transporters responsible for this movement and to understand how this transport is regulated.

Exploring ACC conjugation: ACC can be conjugated to other molecules, such as malonic acid (to form MACC) or glutamic acid (to form GACC). frontiersin.orgmdpi.com The biological roles of these conjugates are still being explored, but they are thought to be involved in regulating the pool of ACC available for ethylene synthesis or potentially having their own signaling functions.

The study of this compound continues to be a dynamic and evolving field. What was once considered a simple intermediate is now recognized as a multifaceted molecule with complex regulatory roles, promising further exciting discoveries in the years to come.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-aminocyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3(7)4(6)1-2-4/h1-2,6H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGXRDGYMLGBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470904 | |

| Record name | 1-Aminocyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137360-55-5 | |

| Record name | 1-Aminocyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Biosynthesis and Metabolism of 1 Aminocyclopropane 1 Carboxamide

Enzymatic Pathways for 1-Aminocyclopropane-1-carboxylic Acid Synthesis

The primary and rate-limiting step in the biosynthesis of ACC is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylic acid synthase (ACS). maxapress.comfrontiersin.org This reaction converts S-adenosyl-L-methionine (SAM), a molecule derived from the amino acid methionine, into ACC and a by-product, 5'-methylthioadenosine (MTA). frontiersin.orgfrontiersin.org The vital role of ACS as the key regulatory point in this pathway has made it the subject of extensive research. maxapress.com While predominantly studied in plants, a similar enzymatic capability has also been identified in bacteria, highlighting the broader biological significance of ACC synthesis.

1-Aminocyclopropane-1-carboxylate synthase (EC 4.4.1.14) is a cytosolic, pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the unique α,γ-elimination reaction to form the cyclic amino acid ACC from SAM. oup.comfrontiersin.orgwikipedia.org As the committed step in the ethylene (B1197577) biosynthesis pathway, the activity of ACS is meticulously controlled through both transcriptional and post-translational mechanisms to modulate ACC production in response to a vast array of developmental and environmental signals, including hormones, wounding, and stress. oup.commaxapress.com

The synthesis of ACC is controlled at the genetic level by a multigene family of ACS enzymes. The presence of multiple ACS genes allows for differential regulation, enabling precise spatial and temporal control over ACC production. The size of this gene family varies among plant species, reflecting evolutionary adaptation and functional diversification. nih.gov For instance, the genome of Arabidopsis thaliana contains 12 ACS genes, though some are considered non-functional. nih.govnih.gov Other well-studied species like tomato (Solanum lycopersicum) have at least nine ACS genes, while pumpkin (Cucurbita maxima) possesses 13. nih.gov

The expression of these genes is induced by a wide range of internal and external cues. mdpi.com Hormones such as auxin, cytokinin, and brassinosteroids can upregulate the transcription of specific ACS genes. nih.gov For example, in Arabidopsis roots, auxin enhances the expression of ACS2, 4, 5, 6, 7, 8, and 11. nih.gov Environmental stresses like wounding, cold, heat, and anaerobiosis also trigger the expression of distinct subsets of the ACS gene family. nih.gov This complex transcriptional regulation is mediated by various cis-acting elements in the promoter regions of the ACS genes, which respond to light, hormones, and stress signals. mdpi.com This intricate genetic control system ensures that ACC synthesis is finely tuned to the specific needs of the plant under varying conditions.

Table 1: Number of ACS Genes Identified in Various Plant Species

| Plant Species | Number of ACS Genes | Reference |

|---|---|---|

| Arabidopsis thaliana (Thale Cress) | 12 | nih.gov |

| Solanum lycopersicum (Tomato) | 9 | nih.gov |

| Cucurbita maxima (Pumpkin) | 13 | nih.gov |

| Musa acuminata (Banana) | 14 | nih.gov |

| Vitis vinifera (Grape) | 10 | nih.gov |

| Gossypium hirsutum (Upland Cotton) | 35 | mdpi.com |

Beyond transcriptional control, the activity of ACS proteins is rigorously regulated by post-translational modifications (PTMs), which primarily affect protein stability. nih.govresearchgate.net These modifications allow for rapid control over ACC levels without the need for new gene transcription and protein synthesis. The key mechanisms include phosphorylation and ubiquitination, often targeting the C-terminal domain of the ACS protein. oup.comresearchgate.net

ACS proteins are categorized into three types based on their C-terminal sequences, which dictates their regulation:

Type 1 ACS proteins possess C-terminal domains with phosphorylation sites for both Mitogen-Activated Protein Kinases (MAPKs) and Calcium-Dependent Protein Kinases (CDPKs). Phosphorylation by MAPKs, often in response to pathogen signals, stabilizes these proteins, leading to increased ACC production. oup.comresearchgate.net

Type 2 ACS proteins have a C-terminal domain known as the TOE (Target of ETO1) that interacts with ETO1/EOL proteins. oup.com These proteins are components of an E3 ubiquitin ligase complex that targets Type 2 ACS for degradation via the 26S proteasome pathway. oup.comnih.gov Hormones like cytokinins and brassinosteroids can increase the stability of Type 2 proteins, such as ACS5, thereby enhancing ACC synthesis. nih.gov

Type 3 ACS proteins lack the conserved C-terminal motifs found in Type 1 and Type 2 enzymes but are also regulated by protein degradation. researchgate.net For instance, the Type 3 enzyme ACS7 is targeted for degradation by the E3 ligase XBAT32. researchgate.net

This multi-layered post-translational control, involving a balance between stabilizing (e.g., phosphorylation by MAPKs) and destabilizing (e.g., ubiquitination via ETO1) factors, provides a highly responsive system for modulating ACC biosynthesis. researchgate.netresearchgate.net

The catalytic activity of 1-aminocyclopropane-1-carboxylate synthase is dependent on the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP), which is typical for enzymes involved in amino acid metabolism. maxapress.comwikipedia.org The enzyme specifically catalyzes an α,γ-elimination of S-adenosyl-L-methionine (SAM). maxapress.com While ACS proteins in seed plants are highly specific for SAM to produce ACC, they can also exhibit a side activity as a Cβ-S lyase, converting L-cystine into pyruvate, which suggests an evolutionary link to other aminotransferases. maxapress.com

Kinetic studies have been performed to characterize the efficiency of various ACS isoforms. The Michaelis-Menten constant (K_m) for SAM and the catalytic rate constant (k_cat) are key parameters that describe the enzyme's affinity for its substrate and its turnover rate. These values can vary between isoforms and species. For example, a study on purified ACC synthase from the fungus Penicillium citrinum reported a K_m for SAM of 1.74 mM and a k_cat of 0.56 s⁻¹ per monomer. nih.gov In Arabidopsis thaliana, the ACS7 isoform has a K_m for SAM of approximately 8.3 µM. The enzyme is subject to competitive inhibition by substrate analogs like aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA), which are common inhibitors of PLP-dependent enzymes. wikipedia.org

Table 2: Selected Kinetic Parameters for ACS Enzymes

| Enzyme Source | Substrate | K_m | k_cat | Reference |

|---|---|---|---|---|

| Penicillium citrinum | S-adenosyl-L-methionine (SAM) | 1.74 mM | 0.56 s⁻¹ | nih.gov |

| Arabidopsis thaliana (ACS7) | S-adenosyl-L-methionine (SAM) | 8.3 µM | Not Reported |

The existence of multiple ACS isoforms, encoded by a gene family, allows for precise regulation of ACC synthesis in different tissues, at different developmental stages, and in response to various stimuli. nih.govnih.gov Studies using promoter-reporter gene fusions (like GUS) in Arabidopsis have revealed unique and overlapping expression patterns for each ACS gene family member. nih.gov

While ACC biosynthesis is extensively studied in plants, the discovery of ACC in bacterial natural products like the guangnanmycins (GNMs) has led to the identification of bacterial ACC synthases. nih.gov Biochemical and in vivo studies have identified GnmY as the first free ACC synthase of bacterial origin. nih.gov

GnmY, found in Streptomyces sp. SC-60, catalyzes the synthesis of ACC from S-adenosyl methionine, analogous to the plant ACS enzymes. nih.gov In the GNM biosynthetic pathway, the ACC produced by GnmY is then activated by another enzyme, GnmS, before being incorporated into the final natural product scaffold. nih.gov Characterization of GnmY has revealed that it provides a new avenue for the biosynthesis of ACC in bacteria. Furthermore, the associated enzyme GnmS shows relaxed substrate specificity, allowing for the incorporation of other cyclic amino acids, such as 1-aminocyclobutane-1-carboxylic acid (ACBC), into the GNM structure. nih.gov This discovery opens up possibilities for engineering the biosynthesis of novel natural products containing unique cyclic amino acid moieties. nih.gov

1-Aminocyclopropane-1-carboxylic Acid Synthase (ACS)

Metabolic Conversion of 1-Aminocyclopropane-1-carboxamide

The primary metabolic fate of this compound is its oxidation to ethylene, a reaction catalyzed by the enzyme 1-Aminocyclopropane-1-carboxylic Acid Oxidase (ACO). This step is often considered a critical regulatory point in the ethylene biosynthesis pathway.

1-Aminocyclopropane-1-carboxylic Acid Oxidase (ACO)

ACO, a non-heme iron-containing dioxygenase, is responsible for the final step in ethylene production, converting ACC into ethylene, carbon dioxide, and cyanide. mdpi.com This enzymatic reaction is dependent on the presence of ferrous ions (Fe²⁺), ascorbate, and bicarbonate as cofactors and activators. mdpi.com The regulation of ACO activity is multifaceted, occurring at the genetic, post-transcriptional, and post-translational levels, and is also influenced by the specific properties of its various isoforms.

In higher plants, ACO is encoded by a multigene family, allowing for complex and differential regulation of ethylene synthesis in response to various developmental and environmental cues. nih.gov For instance, in tomato (Solanum lycopersicum), the ACO gene family consists of at least three members, LEACO1, LEACO2, and LEACO3, which are expressed differentially in various tissues and at different developmental stages. oup.com LEACO1 is the predominant isoform in ripening fruit, while all three genes are active during flower development with distinct temporal patterns of accumulation. nih.govoup.com Similarly, Arabidopsis thaliana possesses five ACO genes that exhibit tissue-specific expression patterns. frontiersin.org For example, ACO1 is highly expressed in the roots and during the early stages of germination. mdpi.com In rice (Oryza sativa), seven OsACO genes have been identified and classified into three subfamilies, each showing tissue-specific expression and differential responses to abiotic stresses. nih.gov This genetic diversity allows plants to fine-tune ethylene production in specific cells and tissues, coordinating complex processes like fruit ripening, senescence, and stress responses.

The activity of ACO is also modulated after its synthesis through post-translational modifications. While early research suggested the possibility of phosphorylation and glycosylation, more recent studies have provided evidence for other modifications. nih.gov In vitro studies with apple ACO have shown that the enzyme can undergo autophosphorylation, and it may also phosphorylate other proteins in a ripening-dependent manner. frontiersin.orgnih.govresearchgate.net Furthermore, there is growing evidence for redox-based modifications of ACO. S-glutathionylation and S-sulfhydration of cysteine residues in ACO have been identified, which may protect the enzyme from irreversible oxidation or modulate its activity and interactions with other proteins. mdpi.com Another proposed regulatory mechanism involves a putative cysteine protease activity of ACO, based on its sequence similarity to a tomato cysteine protease. mdpi.com These post-translational modifications add another layer of complexity to the regulation of ethylene biosynthesis, allowing for rapid adjustments in enzyme activity in response to cellular signals.

The catalytic efficiency and substrate preference of ACO isoforms have been investigated through kinetic studies. These studies reveal that different isoforms can have varying affinities for ACC and other potential substrates. The Michaelis-Menten constant (Kₘ) for ACC and the maximum reaction velocity (Vₘₐₓ) are key parameters used to characterize the kinetic properties of these enzymes. For example, in Arabidopsis thaliana, the five ACO isoforms exhibit different capacities to produce ethylene, with ACO1 showing a high affinity for ACC. frontiersin.org Kinetic studies on ACO from various plant sources have demonstrated a range of Kₘ values, indicating diverse substrate-binding affinities among isoforms.

| ACO Isoform/Source | Substrate | Kₘ (µM) | Vₘₐₓ | Reference |

| Arabidopsis thaliana ACO1 | ACC | 33 | - | frontiersin.org |

| Stylosanthes humilis (in vitro) | ACC | 156 ± 8.3 | 5.4 ± 0.08 mmol (ET) g⁻¹ h⁻¹ | researchgate.net |

| Stylosanthes humilis (in vivo) | ACC | 230 ± 27 | - | researchgate.net |

| Tomato Fruit ACC N-malonyltransferase | ACC | 500 | - | asm.org |

| Mung Bean ACC N-malonyltransferase | ACC | 500 | - | |

| Mung Bean ACC N-malonyltransferase | Malonyl-CoA | 200 | - | |

| Petunia hybrida PhACO1 | ACC | 6.5 | 1.8 nmol mg⁻¹ min⁻¹ | |

| Malus domestica MdACO1 | ACC | 61 | - | |

| Dianthus caryophyllus DcACO1 | ACC | 25 | - |

This table is interactive. You can sort the data by clicking on the column headers.

Studies using alternate cyclic and acyclic analogues of ACC have shown that while cyclic analogues are converted to ethylene, acyclic analogues undergo decarboxylation. nih.gov The turnover rates for these analogues are generally within a similar range to that of ACC, but the degree of uncoupling of the reaction varies significantly, highlighting the structural requirements of the active site. nih.gov

The differential expression of ACO isoforms in various tissues and at different developmental stages is a key mechanism for the spatial and temporal regulation of ethylene production. In tomato, for instance, LEACO1 expression is strongly induced in the pericarp, septa, and columella during fruit ripening. mdpi.com In Arabidopsis, ACO1 is predominantly found at the root-shoot junction and in root tips of seedlings, while ACO2 expression is confined to the phloem of leaves and roots. frontiersin.org In flowers, ACO2 is expressed in the stamen filament, and ACO3 is found solely at the stigma. frontiersin.org Rice also exhibits distinct tissue-specific expression patterns for its OsACO gene family, with some isoforms being predominantly expressed in roots and others in stems or leaves. nih.gov This precise localization of ACO activity ensures that ethylene is produced where and when it is needed to orchestrate specific developmental events.

Conjugation of this compound

In addition to its conversion to ethylene, ACC can be conjugated to other molecules, effectively removing it from the active pool and thus regulating ethylene biosynthesis. mdpi.comfrontiersin.org This process of conjugation represents a significant metabolic control point. Three major conjugates of ACC have been identified in plants: 1-malonyl-ACC (MACC), γ-glutamyl-ACC (GACC), and jasmonyl-ACC (JA-ACC). mdpi.comfrontiersin.org

The formation of MACC is catalyzed by the enzyme ACC N-malonyltransferase , which utilizes malonyl-CoA as the acyl donor. asm.org This enzyme has been purified and characterized from tomato fruit and mung bean hypocotyls, showing developmental and tissue-specific patterns of activity. asm.org For example, in tomato pericarp, its activity increases at the onset of ripening. asm.org

The synthesis of GACC is carried out by γ-glutamyl transpeptidase (GGT) , which transfers a glutamyl group from glutathione (B108866) to ACC. frontiersin.orgnih.gov In Arabidopsis, GGT1 and GGT2 are the primary catalytically active isoforms and are localized extracellularly. nih.gov

Degradation of 1-Aminocyclopropane-1-carboxylic acid by ACC Deaminase

Beyond conjugation, ACC can be catabolized by the enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase. frontiersin.orgnih.gov This enzyme is found in a wide variety of soil microorganisms, including bacteria and fungi, and its activity plays a significant role in plant-microbe interactions. nih.govnih.govmdpi.com

ACC deaminase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. nih.gov The enzymatic reaction involves the cleavage of the cyclopropane (B1198618) ring of ACC to produce α-ketobutyrate and ammonia (B1221849) (NH₃). nih.govmdpi.comnih.gov This deamination effectively breaks down ACC, preventing its conversion to ethylene. mdpi.com The enzyme typically has a molecular mass ranging from 35 to 42 kDa and requires the PLP cofactor to be active. nih.gov The reaction catalyzed by ACC deaminase allows the microorganisms possessing it to use ACC as a source of nitrogen and carbon for their own growth. mdpi.com

The presence of ACC deaminase in plant-associated bacteria, often called plant growth-promoting rhizobacteria (PGPR), is highly beneficial for plants, especially under stressful conditions. nih.govnih.gov Plants often produce high levels of "stress ethylene" in response to biotic and abiotic pressures like drought, salinity, heavy metals, and pathogen attack. nih.govnih.gov While ethylene is a crucial hormone, high concentrations can be detrimental, inhibiting root growth and accelerating senescence. nih.govresearchgate.net

Genetic Engineering for Enhanced ACC Deaminase Activity

The potential of 1-aminocyclopropane-1-carboxylate (ACC) deaminase to mitigate the detrimental effects of stress ethylene in plants has driven significant research into enhancing its activity through genetic engineering. nih.govfrontiersin.org This approach primarily involves the introduction and expression of the gene encoding ACC deaminase (acdS) from bacteria or fungi into plants, creating transgenic organisms with an augmented capacity to degrade ACC, the immediate precursor of ethylene. nih.govnih.govnih.gov By lowering the cellular pool of ACC, these genetically modified plants exhibit reduced ethylene production, leading to improved growth and resilience under various environmental stresses. nih.govnih.gov

The strategy of developing transgenic plants with a foreign acdS gene has been successfully applied to a variety of plant species to confer tolerance to both biotic and abiotic stressors. nih.gov For instance, the introduction of the acdS gene from Pseudomonas chlororaphis into two tomato cultivars resulted in a significant reduction in stress ethylene production and a delay in fruit ripening. frontiersin.org Similarly, transgenic canola plants (Brassica napus) engineered with an ACC deaminase gene demonstrated better growth under salinity stress compared to their non-transgenic counterparts. frontiersin.org

A key aspect of this genetic engineering approach is the choice of promoter to drive the expression of the acdS gene. Different promoters can direct the gene's expression in specific tissues or under particular conditions. nih.govresearchgate.net Studies on transgenic tomato plants have utilized various promoters, including the constitutive 35S cauliflower mosaic virus (CaMV) promoter for widespread expression, the root-specific rolD promoter from Agrobacterium rhizogenes, and the pathogenesis-related PRB-1b promoter. nih.govresearchgate.net Research has shown that transgenic tomato plants expressing ACC deaminase, particularly under the control of the PRB-1b promoter, not only showed greater tolerance to heavy metal stress but also accumulated higher concentrations of metals like Cadmium (Cd), Cobalt (Co), Copper (Cu), Nickel (Ni), Lead (Pb), and Zinc (Zn) in their tissues. nih.govresearchgate.net

Beyond plants, genetic engineering has also been used to enhance ACC deaminase activity in symbiotic bacteria to improve their plant-growth-promoting capabilities. In one study, the ACC deaminase activity in Bradyrhizobium sp. SUTN9-2 was enhanced through two methods: transferring a plasmid containing the acdS gene and its regulator (acdR), and adaptive laboratory evolution. nih.gov The genetically engineered strain showed a significantly higher increase in ACC deaminase activity compared to the adaptively evolved strain and the wild type. This enhanced activity led to improved nodulation in mung beans and better maintenance of nitrogen fixation under drought conditions. nih.gov

The following tables summarize key research findings in the genetic engineering of ACC deaminase activity.

Table 1: Examples of Transgenic Plants Expressing ACC Deaminase

| Plant Species | Source of acdS Gene | Promoter | Key Research Findings |

| Tomato (Lycopersicon esculentum) | Pseudomonas chlororaphis | Not specified | Lengthened duration of fruit ripening; significant reduction of stress ethylene. frontiersin.org |

| Tomato (Lycopersicon esculentum) | Bacterial | CaMV 35S, rolD, PRB-1b | Increased tolerance to and accumulation of heavy metals (Cd, Co, Cu, Ni, Pb, Zn); PRB-1b promoter was most effective. nih.govresearchgate.net |

| Canola (Brassica napus) | Not specified | Not specified | Performed better growth under salinity stress compared to non-transgenic plants. frontiersin.org |

| Petunia (Petunia hybrida) | Not specified | Not specified | Maintained a significantly reduced amount of ACC in pollen cells. frontiersin.org |

| Geranium (Pelargonium graveolens) | Not specified | CaMV 35S | Demonstrated greater tolerance to chromium stress, evidenced by higher relative water content, chlorophyll, and antioxidant activity. consensus.app |

Table 2: Enhancement of ACC Deaminase Activity in Bradyrhizobium sp. SUTN9-2 and its Effect on Mung Bean

| Strain | Method of Enhancement | Fold Increase in ACC Deaminase Activity (vs. Wild Type) | Effect on Mung Bean Symbiosis |

| SUTN9-2:pMG103::acdRS | Genetic Engineering (Plasmid Transfer) | 8.9 | Enhanced nodulation in the early stages of growth; maintained nitrogen fixation under water deficit conditions. nih.gov |

| SUTN9-2 (ACCDadap) | Adaptive Laboratory Evolution | 1.4 | Enhanced symbiotic interactions and drought tolerance. nih.gov |

These studies collectively demonstrate that genetic engineering is a powerful tool for enhancing ACC deaminase activity. By introducing or overexpressing the acdS gene, it is possible to modulate ethylene levels in plants and associated microorganisms, thereby improving plant growth, stress tolerance, and symbiotic efficiency. nih.govnih.govnih.gov Future research in this area may focus on field performance of transgenic plants and the identification of optimal gene-promoter combinations for targeted stress mitigation. nih.govfrontiersin.org

Iii. Biological Roles and Signaling Mechanisms of 1 Aminocyclopropane 1 Carboxamide

Ethylene-Independent Signaling Functions of 1-Aminocyclopropane-1-carboxamide

Recent research has unveiled a fascinating aspect of ACC's role in plants: its ability to act as a signaling molecule in its own right, independent of its conversion to ethylene (B1197577). nih.govfrontiersin.org

A growing body of evidence points to an ethylene-independent role for ACC in the regulation of cell wall integrity and expansion, particularly in roots. nih.govoup.com Studies have shown that chemical inhibitors of ethylene biosynthesis can affect root cell expansion in ways that are not replicated by blocking ethylene perception or signaling. researchgate.net This suggests that ACC itself, and not ethylene, is the active signaling molecule in this context. researchgate.net

This ACC-mediated signaling pathway appears to be involved in a surveillance system that monitors the state of the cell wall. researchgate.net When the cell wall is perturbed, either chemically or genetically, this pathway is activated to regulate cell expansion. nih.govresearchgate.net The receptor-like kinases FEI1 and FEI2 have been identified as components of this pathway, acting upstream to regulate cellulose (B213188) synthesis in response to ACC signaling. oup.com

Role in Stomatal Development

Stomata, the pores on the leaf epidermis, are critical for gas exchange and water regulation. ACC has been identified as a key regulator in the development and patterning of these structures. It functions independently of ethylene to promote the terminal division of the guard mother cell (GMC) into two guard cells (GCs), which form the mature stoma. google.com

Research in Arabidopsis demonstrates that ACC is essential for the symmetric division of GMCs. Inhibition of ACC biosynthesis leads to the formation of non-functional single guard cells (SGCs). google.com Conversely, while ACC application can rescue this phenotype in mutants with low ACC levels, the application of ethylene-releasing compounds cannot, confirming ACC's direct role. This process is dependent on the positive regulation of specific cyclin-dependent kinases (CDKB1;1) and cyclins (CYCA2;3) by ACC.

Furthermore, ACC influences stomatal density and clustering, particularly in response to drought stress. Under drought conditions, the transcription factor SPEECHLESS (SPCH) activates the expression of ACC synthase genes (ACS2/6), leading to ACC accumulation. This buildup of ACC induces a deficiency of calcium (Ca2+) in the stomatal lineage cells. The reduced Ca2+ levels stabilize the inhibition of the STOMATAL DENSITY AND DISTRIBUTION 1 (SDD1) gene, resulting in an increased number and clustering of stomata.

Table 1: Key Findings on the Role of ACC in Stomatal Development

| Finding | Organism/System | Key Proteins/Genes Involved | Outcome | Reference |

| ACC promotes the symmetric division of Guard Mother Cells (GMCs). | Arabidopsis thaliana | CDKB1;1, CYCA2;3 | Formation of functional two-celled stomata. | |

| Inhibition of ACC synthesis induces single guard cells (SGCs). | Arabidopsis thaliana | - | Formation of non-functional, pore-less stomata. | google.com |

| ACC accumulation under drought increases stomatal density and clustering. | Arabidopsis thaliana | SPCH, ACS2/6, GTL1, SDD1 | Altered stomatal patterning on the leaf epidermis. | |

| Exogenous ACC treatments increase stomata number. | Arabidopsis thaliana | - | ~33% increase in stomata on the hypocotyl. |

Modulation of Stress Responses Independent of Ethylene

While ethylene is a well-known stress hormone, emerging research demonstrates that its precursor, ACC, also functions as a signaling molecule to modulate stress responses, in some cases independently of its conversion to ethylene. google.com This ethylene-independent function of ACC adds another layer of complexity to the plant's stress response network.

Plants utilize ACC signaling to cope with both abiotic and biotic stressors. For instance, ACC has been implicated in responses to nutrient deficiency and heavy metal toxicity. In the marine red alga Pyropia yezoensis, ACC induces the production of reactive oxygen species (ROS) and the expression of respiratory burst oxidase homolog (Rboh) genes, which are involved in stress signaling and defense.

The ability of ACC to be conjugated to other molecules, such as amino acids or jasmonic acid, may also contribute to its role in stress signaling. google.com These conjugated forms of ACC could act as novel signaling molecules themselves or serve to regulate the pool of ACC available for ethylene synthesis or direct signaling. google.com This dual functionality allows the plant to fine-tune its response to environmental challenges, using ACC as a versatile signaling hub.

Table 2: Ethylene-Independent Functions of ACC

| Process | Organism/System | Observed Effect | Potential Mechanism | Reference |

| Stomatal Guard Mother Cell Division | Arabidopsis thaliana | Promotes symmetric division into two guard cells. | Regulation of CDKB1 and CYCA2 expression. | |

| Sexual Reproduction | Pyropia yezoensis (Red Alga) | Induces gametogenesis. | Redox modulation via ROS production. | |

| Stress Response | Arabidopsis thaliana | Mediates responses to nutrient deficiency and metal toxicity. | Ethylene-independent signaling pathways. | |

| Root Development | Arabidopsis thaliana | Controls aspects of root architecture. | Signaling distinct from ethylene perception. |

Interaction with Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs)

Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) are a major family of cell surface receptors in plants that perceive external and internal signals to regulate growth, development, and immunity. These receptors play a critical role in initiating signal transduction cascades.

While direct binding of ACC to an LRR-RLK has not been definitively established, their signaling pathways are interconnected. LRR-RLKs are the primary receptors for various peptide ligands and pathogen-associated molecular patterns (PAMPs). The perception of these signals often leads to downstream responses that involve the modulation of plant hormone pathways, including ethylene biosynthesis and signaling.

For example, the LRR-RLKs FLS2 and EFR, which perceive bacterial flagellin (B1172586) and EF-Tu respectively, form complexes with the co-receptor BAK1/SERK3 to initiate innate immunity signaling. This immune response is known to involve a rapid increase in ethylene production, which requires the synthesis of ACC. Furthermore, the expression of some LRR-RLKs, such as Receptor-Like Kinase 1 (RPK1), is induced by ABA and various stresses, which are also known to trigger ACC synthesis. This suggests that LRR-RLKs act upstream, perceiving environmental cues that then trigger ACC-dependent signaling pathways, either through ethylene production or via ACC's independent functions.

Lack of Scientific Data on this compound in Plant Stress Responses

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of available research data regarding the specific role of the chemical compound This compound in plant stress responses. The detailed outline provided for the article, which includes sections on abiotic and biotic stress acclimation and tolerance, cannot be accurately or adequately addressed with the currently available scientific information.

The majority of existing research in this area focuses extensively on a related but chemically distinct compound, 1-Aminocyclopropane-1-carboxylic acid (ACC) . ACC is widely recognized as the immediate precursor to the plant hormone ethylene, a key regulator of plant growth, development, and response to various stressors. wikipedia.orgwikipedia.orgfrontiersin.orgnih.gov The provided outline, detailing responses to drought, salinity, temperature extremes, heavy metals, and pathogens, aligns with the well-documented functions of ACC and the enzyme ACC deaminase, which breaks down ACC. nih.govnih.govnih.govfrontiersin.orgencyclopedia.pubacs.orgnih.govnih.govresearchgate.netresearchgate.netnih.gov

Chemical Distinction:

It is crucial to differentiate between these two compounds:

1-Aminocyclopropane-1-carboxylic acid (ACC): Features a carboxylic acid functional group (-COOH). Its chemical formula is C₄H₇NO₂. wikipedia.orgnih.gov

This compound: Features a carboxamide functional group (-CONH₂). Its chemical formula is C₄H₈N₂O. molbase.com

This difference in their chemical structures is significant and implies distinct biological activities. Therefore, the extensive body of research on ACC cannot be extrapolated to describe the functions of this compound.

Due to the strict requirement to focus solely on "this compound" and the absence of scientific studies on its effects on plant stress responses as detailed in the user's outline, it is not possible to generate a scientifically accurate and informative article on this specific topic. Any attempt to do so would necessitate using data for ACC, which would be factually incorrect and misleading.

Further research is required within the scientific community to investigate whether this compound plays any role in plant physiology and stress responses.

Iv. 1 Aminocyclopropane 1 Carboxamide in Plant Stress Responses

Biotic Stress Responses and Pathogen Interactions

Disease Resistance Mechanisms

The involvement of 1-aminocyclopropane-1-carboxamide and its resultant hormone, ethylene (B1197577), is central to a plant's ability to defend against pathogens. nih.govresearchgate.net This defense is not monolithic; rather, it involves a complex modulation of the plant's immune system, influencing both basal resistance and specific defense pathways. The production of ACC, and consequently ethylene, is often induced upon the perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). nih.gov

Studies have demonstrated a direct link between ethylene signaling and resistance to certain bacterial pathogens. For instance, Arabidopsis thaliana mutants with impaired ethylene biosynthesis (deficient in ACC production) or signaling show increased susceptibility to infections by pathogens like Pseudomonas syringae and Erwinia carotovora. nih.gov This indicates that an ACC-mediated ethylene response is crucial for mounting an effective defense. The signaling pathway involves the activation of defense-related genes, such as FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1) and GST1 (GLUTATHIONE-S-TRANSFERASE 1), which are regulated by ethylene. nih.gov

ACC also plays a role in the defense against fungal pathogens. In some cases, it contributes to resistance against necrotrophic fungi, which feed on dead plant tissue. However, the role of ethylene in disease resistance is complex and can be antagonistic. While it often enhances resistance to necrotrophs, it can increase susceptibility to biotrophic pathogens, which require living host tissue. This dual role highlights the finely tuned nature of hormone-mediated defense responses. Research has also pointed to ACC itself having a direct role in plant defenses against the fungal phytopathogen Verticillium dahliae. nih.gov

Furthermore, some beneficial microbes, known as plant growth-promoting rhizobacteria (PGPR), can influence plant disease resistance by modulating ACC levels. nih.gov Certain PGPR contain the enzyme ACC deaminase, which can cleave plant-produced ACC, thereby lowering ethylene levels in the plant. nih.govfrontiersin.orgfrontiersin.org This reduction in stress-induced ethylene can prevent the negative effects of high ethylene concentrations, such as growth inhibition, while still allowing for a basal level of defense. frontiersin.org

Table 1: Research Findings on ACC and Disease Resistance

| Plant Model | Pathogen | Key Finding | Reference |

| Arabidopsis thaliana | Pseudomonas syringae | Mutants deficient in ACC production showed higher susceptibility to infection. | nih.gov |

| Arabidopsis thaliana | Erwinia carotovora (now Pectobacterium) | Mutants with impaired ethylene signaling had 7-10 times more viable bacteria than wild-type plants. | nih.gov |

| General | Verticillium dahliae | Studies suggest a direct role for ACC in plant defense against this fungal phytopathogen. | nih.gov |

| Maize (Zea mays) | General Pathogens | Computational studies indicate ACCA can strengthen maize resistance against pathogenic assaults. | nih.gov |

Interaction with E3 Ligases in Stress Response

The stability and availability of ACC synthase (ACS), the rate-limiting enzyme in ethylene biosynthesis, are tightly controlled at the post-translational level, primarily through the ubiquitin-proteasome system. nih.gov E3 ubiquitin ligases are key components of this system, as they recognize specific protein substrates and target them for degradation. nih.govresearchgate.net This regulation is crucial for modulating ethylene production in response to developmental cues and environmental stress.

A significant mechanism involves the reciprocal antagonistic regulation between different E3 ligases, which affects the stability of ACS proteins. nih.gov In Arabidopsis, a well-studied example is the interaction between the RING-domain E3 ligase, SEVEN IN ABSENTIA OF ARABIDOPSIS (SINAT), and the ETHYLENE OVERPRODUCER 1 (ETO1)/ETO1-LIKE (EOL) proteins, which are adaptors for a Cullin3-based E3 ligase. nih.gov

Research has shown that ACS proteins can act as a scaffold, promoting the interaction between SINAT and ETO1/EOL proteins. nih.gov This interaction leads to the mutual degradation of the E3 ligases. This reciprocal degradation mechanism is a sophisticated way for the plant to fine-tune ethylene biosynthesis. For instance, under certain conditions, one E3 ligase may be more active, leading to the degradation of the other and consequently stabilizing or destabilizing ACS proteins. This dynamic interplay allows the plant to rapidly adjust ACC and ethylene levels in response to stress. nih.gov

Furthermore, this regulatory module is influenced by other hormone signaling pathways. Brassinosteroids (BR), another class of plant hormones, can influence this interaction. The phosphoprotein-binding protein 14-3-3 interacts with SINAT in a BR-dependent manner, which in turn activates the reciprocal degradation of the E3 ligases. nih.gov This highlights a point of crosstalk between the ethylene and brassinosteroid signaling pathways in regulating protein homeostasis and stress responses. Disruption of this reciprocal degradation has been shown to compromise the survival of plants under carbon-deficient conditions, underscoring its importance in stress adaptation. nih.gov

Another E3 ligase, XBAT32, has also been implicated in the regulation of ethylene biosynthesis. XBAT32 interacts with ACS4 and ACS7, promoting their ubiquitination and subsequent degradation. nih.gov The loss of XBAT32 function leads to the stabilization of these ACS isoforms, resulting in increased ethylene production. nih.gov

Table 2: Interaction of E3 Ligases with ACC Synthase in Stress Response

| E3 Ligase/Complex | Interacting ACS Isoform(s) | Regulatory Outcome | Plant Model | Reference |

| SINATs (Seven-in-Absentia of Arabidopsis) | Acts as a scaffold for ACS | Promotes degradation of ETO1/EOL proteins. | Arabidopsis thaliana | nih.gov |

| ETO1/EOL (ETHYLENE OVERPRODUCER 1/ETO1-Like) | Type II ACS (e.g., ACS5) | Targets a subset of ACS isoforms for degradation; is itself targeted for degradation by SINATs. | Arabidopsis thaliana | nih.gov |

| XBAT32 | ACS4, ACS7 | Promotes the degradation of ACS4 and ACS7, thus negatively regulating ethylene biosynthesis. | Arabidopsis thaliana | nih.gov |

V. Advanced Methodologies and Research Techniques for 1 Aminocyclopropane 1 Carboxamide Studies

Analytical Techniques for 1-Aminocyclopropane-1-carboxamide Quantification and Detection

Accurate measurement of ACC and the resulting ethylene (B1197577) is fundamental to understanding the regulation of ethylene biosynthesis. Various highly sensitive and specific methods have been developed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the direct and reliable quantification of ACC in plant tissues. nih.gov This method offers high selectivity and sensitivity, allowing for the detection of very low concentrations of ACC. nih.gov The process involves the separation of ACC from other plant metabolites using liquid chromatography, followed by its detection and quantification by mass spectrometry. nih.govchromatographytoday.com

In a typical LC-MS/MS analysis, a small sample of plant tissue is extracted, and the extract is injected into the LC system. nih.gov The compounds in the extract are separated based on their physicochemical properties as they pass through a column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. For enhanced specificity, tandem mass spectrometry (MS/MS) is employed, where a specific parent ion of ACC is selected and fragmented to produce characteristic product ions, which are then detected. nih.gov This selective reaction monitoring ensures accurate quantification even in complex biological samples. nih.govnih.gov

Recent studies have successfully applied LC-MS/MS to determine ACC concentrations in various fruits, such as sweet cherries, to investigate the effects of plant growth regulators on ethylene biosynthesis. researchgate.net The method's ability to provide precise quantitative data is crucial for correlating ACC levels with the expression of ethylene biosynthetic genes. researchgate.net

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Stationary Phase | The material packed in the chromatography column that interacts with the analytes. C8 or C18 reversed-phase columns are commonly used. | Determines the separation efficiency of ACC from other compounds. | researchgate.net |

| Mobile Phase | The solvent that moves the analytes through the column. A gradient of aqueous buffer and organic solvent (e.g., acetonitrile) is often used. | Controls the elution time and separation of ACC. | nih.gov |

| Ionization Mode | The method used to generate ions from the analyte molecules. Positive ion mode is typically used for ACC analysis. | Affects the sensitivity and fragmentation pattern of ACC. | nih.gov |

| Selected Reaction Monitoring (SRM) | A highly selective MS/MS technique where a specific precursor ion is fragmented, and a specific product ion is monitored. | Provides high specificity and reduces background noise, leading to accurate quantification. | nih.govnih.gov |

Gas Chromatography-Based Ethylene Measurement

Gas chromatography (GC) is a widely used and reliable technique for measuring ethylene production in plants. springernature.comresearchgate.net Since ethylene is a volatile gas, GC provides a direct way to quantify its concentration in the headspace of enclosed plant tissues. researchgate.netnih.gov This method is instrumental in ethylene research as it allows for the in vivo assessment of ethylene biosynthesis. springernature.com

The basic principle of GC involves separating volatile compounds in a gaseous mobile phase. A gas sample from the headspace surrounding the plant material is injected into the GC, where it is carried by an inert carrier gas through a column. nih.gov The components of the sample separate based on their interaction with the stationary phase within the column. nih.gov Ethylene, being a small hydrocarbon, typically has a short retention time. A detector, commonly a flame ionization detector (FID), at the end of the column measures the concentration of the eluted compounds. nih.gov

To enhance the efficiency of measurements, especially when dealing with a large number of samples or slow-eluting compounds, techniques like "back-flushing" can be employed. nih.govoup.com This involves reversing the gas flow in a pre-column after ethylene has passed into the main analytical column, thereby venting off slower-moving compounds and shortening the analysis time. nih.govoup.com While more sensitive methods like laser-based detectors exist, GC remains a highly applicable and accessible method for many plant physiology studies. nih.gov

Spectroscopic Methods for Enzyme Characterization

Spectroscopic techniques are invaluable for characterizing the enzymes involved in ACC biosynthesis, namely ACC synthase (ACS) and ACC oxidase (ACO). These methods provide insights into the enzyme's structure, active site, and catalytic mechanism.

Studies on ACC oxidase, a non-heme iron-dependent enzyme, have utilized various spectroscopic approaches to elucidate its function. acs.org For instance, magnetic circular dichroism (MCD) spectroscopy has been employed to probe the electronic structure of the ferrous iron in the active site of ACO. acs.org By examining the enzyme in different states—resting, substrate-bound, and in the presence of the activator CO2—researchers can understand how the coordination environment of the iron atom changes during the catalytic cycle. acs.org These spectroscopic studies have revealed that the binding of both the substrate (ACC) and the co-substrate (ascorbate) in the presence of CO2 is necessary to create an open coordination site on the iron for oxygen activation, which is crucial for preventing enzyme deactivation. acs.org

Genetic and Molecular Biology Approaches

Understanding the regulation of ACC synthesis at the molecular level requires a range of genetic and molecular biology tools. These approaches allow researchers to investigate the genes encoding the biosynthetic enzymes and their expression patterns.

Gene Expression Profiling (RNA-seq, qRT-PCR)

Gene expression profiling techniques are essential for studying the transcriptional regulation of genes involved in the ethylene biosynthesis pathway, such as those encoding ACS and ACO.

RNA-sequencing (RNA-seq) is a high-throughput sequencing method that provides a comprehensive and unbiased view of the transcriptome. nih.govmdpi.comnih.gov It allows for the identification and quantification of all RNA molecules in a sample, enabling the discovery of novel genes and the analysis of differential gene expression under various conditions. nih.govmdpi.com For example, RNA-seq has been used to analyze the global transcriptional changes in response to inhibitors of ACC synthase, providing insights into the broader metabolic pathways affected. nih.gov In citrus, RNA-seq has been instrumental in comparing the transcriptomic profiles of different cultivars to understand the molecular pathways underlying varying susceptibility to diseases like Huanglongbing. mdpi.com

Quantitative real-time polymerase chain reaction (qRT-PCR) is a targeted approach used to measure the expression levels of specific genes with high sensitivity and accuracy. nih.govnih.govyoutube.com It is often used to validate the results obtained from RNA-seq or to study the expression of a smaller set of candidate genes. researchgate.netresearchgate.net For instance, qRT-PCR has been used to quantify the expression levels of various ACS and ACO genes in apple peel tissue in response to different treatments, helping to elucidate their roles in fruit ripening and pre-harvest drop. researchgate.net Similarly, it has been used to study the expression of ethylene biosynthesis genes during banana fruit ripening and in relation to finger drop. nih.gov

| Feature | RNA-sequencing (RNA-seq) | Quantitative Real-Time PCR (qRT-PCR) | Reference |

|---|---|---|---|

| Scope | Global, unbiased profiling of the entire transcriptome. | Targeted analysis of a few specific genes. | nih.govcancer-pku.cn |

| Discovery Potential | High; can identify novel transcripts, isoforms, and gene fusions. | Low; limited to pre-selected genes. | nih.gov |

| Sensitivity | High, with a broad dynamic range. | Very high, can detect very low abundance transcripts. | nih.gov |

| Throughput | High-throughput, can analyze many genes simultaneously. | Lower throughput, limited by the number of reactions. | nih.gov |

| Application | Discovery of differentially expressed genes, pathway analysis. | Validation of sequencing data, routine gene expression monitoring. | mdpi.comyoutube.com |

Mutational Analysis (e.g., ACS Mutants, ACO Mutants)

The use of mutants with altered expression or function of ACS and ACO genes has been a cornerstone in dissecting the ethylene biosynthesis pathway and the specific roles of its components.

By studying plants with mutations in ACS genes, researchers have been able to uncover the functions of different ACS isoforms. For example, the analysis of cin5, a cytokinin-insensitive mutant in Arabidopsis, revealed that it disrupts the ACS5 gene, indicating that this specific isoform is crucial for cytokinin-induced ethylene production. pnas.org Further studies on acs5 mutants have shown that this regulation occurs primarily at the post-transcriptional level. pnas.org In tomato, the characterization of two different acs2 mutants—one overproducing and one underproducing ethylene—demonstrated the critical role of the ACS2 protein in various developmental processes beyond fruit ripening, including seed germination and leaf senescence. biorxiv.org

Similarly, analysis of ACO mutants has provided significant insights. In petunia, mutants with edited PhACO1 and PhACO3 genes showed reduced ethylene production and increased susceptibility to drought stress, highlighting the role of ACO in abiotic stress tolerance. mdpi.com In Arabidopsis, loss-of-function mutations in multiple ACO genes can lead to plants with altered ethylene-related phenotypes. frontiersin.org Transgenic approaches, such as using antisense constructs to silence ACO1 in tomato, have been shown to delay leaf senescence and reduce epinasty during flooding, further confirming the diverse functions of ACO enzymes. frontiersin.org These genetic studies, combined with phenotypic and physiological analyses, are crucial for assigning specific functions to the various members of the ACS and ACO gene families. nih.gov

Transgenic Plant Studies (e.g., ACDS Overexpression)

Transgenic plant technology is a powerful tool for investigating the function of specific genes. In the context of the ethylene biosynthesis pathway, the overexpression of the gene for 1-aminocyclopropane-1-carboxylate deaminase (ACDS) has been a key area of study. nih.govfrontiersin.orgnih.gov The ACDS enzyme catalyzes the breakdown of ACC into α-ketobutyrate and ammonia (B1221849), thereby reducing the amount of ACC available for conversion to ethylene. nih.govwikipedia.org

Research Findings from ACDS Overexpression in Transgenic Plants:

Stress Tolerance: Overexpression of the acdS gene in plants like Petunia hybrida has been shown to significantly enhance tolerance to various abiotic stresses, including cold, drought, and high salinity. nih.govfrontiersin.orgnih.gov By reducing stress-induced ethylene production, these transgenic plants exhibit improved growth and physiological performance under adverse conditions. nih.govfrontiersin.orgnih.gov

Ethylene Production: A primary finding in these studies is the significant reduction in ethylene production in the transgenic plants compared to their wild-type counterparts, especially under stress conditions. nih.govfrontiersin.org This is a direct consequence of the ACDS enzyme breaking down the ethylene precursor, ACC. nih.govfrontiersin.org

Gene Expression: Studies have shown that the overexpression of acdS can lead to reduced expression of ethylene biosynthesis genes, such as ACC oxidase 1 (ACO1). nih.govfrontiersin.org This suggests a feedback mechanism where the reduction of ACC levels downregulates the expression of genes involved in the final step of ethylene synthesis. nih.govfrontiersin.org

| Transgenic Plant Study Example | Organism | Overexpressed Gene | Key Findings |

| Abiotic Stress Tolerance | Petunia hybrida | acdS (ACC deaminase) | Increased tolerance to cold, drought, and salt stress; reduced ethylene production; improved growth under stress. nih.govfrontiersin.orgnih.gov |

| Growth Promotion | Tomato | acdS | An acdS knockout mutant of Burkholderia unamae showed that ACC deaminase plays a role in promoting the growth of tomato plants. researchgate.net |

| Disease Virulence | Tomato, Eggplant | ACCd (from Verticillium dahliae) | Overexpression of the fungal ACCd gene in the pathogen increased its virulence, while disruption of the gene reduced virulence, suggesting a role for ACC in plant-pathogen interactions. psu.edu |

In Silico Studies and Computational Modeling

In silico and computational approaches are increasingly used to study molecular interactions and evolutionary relationships at a theoretical level. While specific studies on this compound are not documented, these methods are extensively applied to ACC and its related enzymes.

Protein structure and docking simulations are computational techniques used to predict how a ligand (like ACC) binds to the active site of a protein (like ACC deaminase or ACC oxidase). nih.govnih.govresearchgate.netchemmethod.com These models provide insights into the molecular interactions that govern substrate specificity and enzyme catalysis.

Key Research Findings:

Enzyme-Substrate Interactions: Modeling studies of 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO) have provided detailed models of the interactions between ACC, cofactors like bicarbonate and ascorbate, and the enzyme's active site. nih.gov These simulations have helped to elucidate the stabilizing role of cofactors in substrate binding. nih.gov

Inhibitor Binding: Docking experiments with ACC analogs, such as 1-aminocyclopropane-1-phosphonic acid (ACP), have shown how these inhibitors can bind to the active site and compete with the natural substrate. nih.gov

Structural Basis of Activity: Crystal structures of ACC deaminase have been determined, revealing the key amino acid residues involved in binding ACC and catalyzing its conversion. wikipedia.orgnih.gov Comparing the structures of active and inactive homologous proteins has provided insights into the structural requirements for ACC deaminase activity. nih.gov

| Computational Study | Protein Target | Ligand/Substrate | Key Findings |

| Substrate/Cofactor Binding | Tomato ACCO | ACC, Bicarbonate, Ascorbate | Bicarbonate enhances the binding of both Fe(II) and ACC, playing a stabilizing role in the active site. nih.gov |

| Inhibitor Docking | Tomato ACCO | ACP, AMEP (ACC analogs) | Inhibitors coordinate with the metal ion in the active site, blocking both ACC and bicarbonate binding sites. nih.gov |

| Structural Analysis | ACC Deaminase | ACC | The crystal structure reveals the active site topology and the key residues for substrate binding and catalysis. wikipedia.orgnih.gov |

Phylogenetic analysis is used to study the evolutionary relationships between genes and proteins from different species. Such analyses have been performed on the gene families encoding key enzymes in the ethylene biosynthesis pathway, such as ACC synthase (ACS) and ACC oxidase (ACO). mdpi.commdpi.comnih.gov

Key Research Findings:

Gene Family Classification: Phylogenetic trees of the ACS and ACO gene families from various plant species have allowed for their classification into distinct subfamilies or clades. mdpi.commdpi.comnih.gov Members within the same subfamily often share similar gene structures and conserved protein motifs, suggesting functional conservation. mdpi.commdpi.comnih.gov

Evolutionary Relationships: These studies have revealed strong homologous relationships between the ACS genes of different plant species, indicating a common ancestral origin and subsequent gene duplication and divergence events. mdpi.comajol.info

Fungal and Bacterial Evolution: Phylogenetic analysis of ACC deaminase genes from bacteria and fungi has shown that these genes form a distinct group, suggesting a unique evolutionary origin. nih.gov The high degree of conservation of acdS gene sequences within certain bacterial genera, like Burkholderia, has also been noted. researchgate.netasm.org

| Gene Family | Organisms Studied | Key Evolutionary Insights |

| ACC Synthase (ACS) | Myrica rubra, Arabidopsis, Oryza sativa (rice), etc. | Classified into major subfamilies with conserved functions; strong homologous relationships across different plant species. mdpi.comnih.govajol.info |

| ACC Oxidase (ACO) | Oryza sativa (rice), Arabidopsis, various fungi | Divided into distinct types (e.g., Type I, II, III in plants); suggests that seed plant ACOs may have evolved from a common microbial ancestor. mdpi.comnih.gov |

| ACC Deaminase (acdS) | Burkholderia species, various bacteria and fungi | Forms a distinct phylogenetic group; highly conserved sequences within specific bacterial genera. researchgate.netnih.gov |

Vi. Synthetic Approaches and Derivatives of 1 Aminocyclopropane 1 Carboxamide for Research

Chemical Synthesis Methodologies for 1-Aminocyclopropane-1-carboxamide and Analogues

The synthesis of this compound and its derivatives has been approached through various chemical strategies, ranging from classical methods to more novel and efficient routes. These methodologies are critical for producing these compounds for research purposes.

The demand for enantiomerically pure derivatives of this compound for biological studies has driven the development of asymmetric synthetic methods. One notable approach involves the use of a diketopiperazine template. rsc.orgrsc.orgbath.ac.uk This method utilizes the conjugate addition of a phosphorus ylide to a chiral (6S)-N,N′-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione acceptor. rsc.org This reaction proceeds with high diastereoselectivity, yielding a diketopiperazinespirocyclopropane with a diastereomeric excess (d.e.) of over 98%. rsc.orgrsc.org Subsequent deprotection and hydrolysis of the resulting adduct provide access to the desired 1-aminocyclopropane-1-carboxylic acid derivatives, which can be further incorporated into peptides. rsc.org A highly selective asymmetric synthesis of (S)-[2,2-²H₂]-1-aminocyclopropane-1-carboxylic acid has also been achieved using a deuterated sulfur ylide addition to the same acceptor, demonstrating the versatility of this methodology for creating isotopically labeled probes. rsc.orgrsc.org

Another strategy for the diastereoselective synthesis of cyclopropane (B1198618) amino acids involves the use of diazo compounds. monash.edunih.govresearchgate.net This method employs the one-pot cyclopropanation of readily available dehydroamino acids with aryl and unsaturated diazo compounds generated in situ from the corresponding tosylhydrazone salts. nih.govresearchgate.net The stereochemical outcome of the reaction can be controlled by the reaction conditions. Thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion typically yields cyclopropane amino acid derivatives with good E selectivity. nih.gov In contrast, conducting the reaction in the presence of meso-tetraphenylporphyrin iron chloride as a catalyst leads to the predominant formation of the Z isomers. nih.gov This methodology has been successfully applied to the synthesis of several biologically relevant molecules, including (±)-(Z)-2,3-methanophenylalanine and the natural product (±)-coronamic acid. nih.gov

| Methodology | Chiral Auxiliary/Reagent | Key Transformation | Diastereomeric Excess (d.e.) | Reference(s) |

| Diketopiperazine Template | (6S)-N,N′-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione | Conjugate addition of a phosphorus ylide | >98% | rsc.orgrsc.org |

| In situ Diazo Generation | meso-tetraphenylporphyrin iron chloride (for Z-isomer) | One-pot cyclopropanation of dehydroamino acids | Good E or Z selectivity | nih.govresearchgate.net |

Recent research has focused on developing more efficient and environmentally friendly synthetic routes to this compound. A patented process describes a simplified synthesis starting from nitroacetic acid ester and a 1,2-dihaloethane. google.com This route involves three main steps: alkylated cyclization, nitro reduction, and carboxyl hydrolysis. google.com The cyclization is catalyzed by an inorganic weak base, followed by the reduction of the nitro group to an amine and subsequent hydrolysis of the ester to the carboxylic acid. google.com This method is reported to be shorter and provide a higher yield compared to previous methods. google.com

Another innovative approach is the "diazo-addition" method, which has been used for the synthesis of 1-aminocyclopropane-1-carboxylic acid and its 2-substituted analogues. nih.gov This technique starts from N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors and proceeds with high diastereospecificity for certain derivatives. nih.gov Additionally, a straightforward synthesis has been reported involving the conversion of chelated homoserine to a 2-amino-4-bromobutyrate, which upon treatment with a base, directly cyclizes to form the chelated 1-aminocyclopropane-1-carboxylate. rsc.org

Development and Application of this compound Analogues

The synthesis of analogues of this compound has been instrumental in probing the mechanisms of ethylene (B1197577) biosynthesis and developing inhibitors of this pathway.

Aminoethoxyvinylglycine (AVG) is a potent inhibitor of ethylene biosynthesis. It targets ACC synthase, the enzyme that catalyzes the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC). google.com Structural studies of the complex between apple ACC synthase and AVG have revealed that AVG forms a covalent ketimine complex with the enzyme, which explains its potent inhibitory activity. google.com This inhibition effectively blocks the production of ACC, thereby reducing ethylene levels in plant tissues.

Structural analogs of ACC are valuable tools for investigating the substrate specificity and catalytic mechanism of enzymes involved in ethylene biosynthesis, as well as transport processes. For instance, 1-aminocyclobutane-1-carboxylic acid (ACBC), a four-membered ring analogue of ACC, has been used in various studies. nih.govsigmaaldrich.comchemimpex.com It has been shown to be a substrate for certain transporters and has been explored as a potential tumor-seeking agent, suggesting its utility in probing amino acid transport systems. nih.gov

More recently, a dipeptide of ACC (di-ACC) was synthesized and studied to understand its biological activity. nih.gov Research has shown that this di-ACC molecule can be taken up by plants and, interestingly, can be converted to ethylene by ACC oxidase, the enzyme that catalyzes the final step in ethylene biosynthesis. nih.gov This finding suggests a degree of substrate promiscuity for ACC oxidase and provides a novel chemical tool to study ethylene responses. nih.gov The synthesis of di-ACC was achieved using Fmoc-ACC (Fluorenylmethoxycarbonyl-ACC) as a building block. nih.gov

Derivatives with Modulated Bioactivity and Research Applications

Modifying the structure of this compound can lead to derivatives with altered biological activities, opening up new avenues for research. The synthesis of 2-substituted analogues of 1-aminocyclopropane-1-carboxylic acid has been performed to explore their biological properties. nih.gov For example, (E)- and (Z)-2-phenyl and (Z)-2-methylcyclopropaneamino acids have been synthesized and tested for their affinity for glutamate (B1630785) receptors, with some showing weak displacement of [³H]-glycine binding, suggesting potential as neuromodulators. nih.govcyberleninka.ru

N-acyl derivatives of amino acids, including those of cyclopropane amino acids, represent another class of compounds with modulated bioactivity. mdpi.com The acylation of the amino group can alter the compound's properties, such as its lipophilicity and ability to interact with biological targets. mdpi.com These derivatives are being investigated for their roles in various biological processes. Furthermore, the incorporation of 1-aminocyclopropane-1-carboxylic acid and its derivatives into peptides can confer unique conformational constraints, making them valuable tools in peptide design and the development of new therapeutics. rsc.orgacs.org

| Derivative Class | Specific Example(s) | Research Application(s) | Reference(s) |

| Inhibitors | Aminoethoxyvinylglycine (AVG) | Inhibition of ethylene biosynthesis by targeting ACC synthase. | google.com |

| Structural Analogs | 1-Aminocyclobutane-1-carboxylic acid (ACBC), ACC dipeptide | Probing amino acid transport systems, investigating substrate specificity of ACC oxidase. | nih.govnih.gov |

| 2-Substituted Derivatives | (E)- and (Z)-2-phenyl- and (Z)-2-methylcyclopropaneamino acids | Exploring potential as neuromodulators by testing affinity for glutamate receptors. | nih.govcyberleninka.ru |

| N-Acyl Derivatives | N-acyl-1-aminocyclopropane-1-carboxamides | Investigating roles in various biological processes due to altered physicochemical properties. | mdpi.com |

| Peptide Conjugates | Peptides containing 1-aminocyclopropane-1-carboxylic acid | Inducing conformational constraints in peptides for drug design and therapeutic applications. | rsc.orgacs.org |

Vii. Conclusion and Future Directions in 1 Aminocyclopropane 1 Carboxamide Research

Current Gaps in Understanding 1-Aminocyclopropane-1-carboxamide Biology

Despite advancements, several key areas in ACC biology require further exploration to provide a comprehensive understanding of its regulatory networks.

Key Unanswered Questions in ACC Biology:

| Research Area | Specific Gaps in Knowledge |

| ACC Conjugation and Metabolism | The complete range of ACC conjugates beyond 1-malonyl-ACC (MACC), γ-glutamyl-ACC (GACC), and jasmonyl-ACC (JA-ACC) is yet to be discovered. nih.govfrontiersin.org The specific roles of these conjugates in regulating ACC homeostasis and potentially acting as signaling molecules themselves are not fully understood. |

| Post-translational Regulation of ACC Synthase (ACS) and ACC Oxidase (ACO) | While post-translational modifications of ACS proteins are known to regulate their stability and activity, the precise biochemical and mechanistic details of these modifications remain unclear. nih.gov Much less is known about the post-translational regulation and combinatorial interplay of ACO, the enzyme that converts ACC to ethylene (B1197577). nih.gov |

| ACC Transport Mechanisms | The full spectrum of transporters responsible for the short- and long-distance movement of ACC throughout the plant is not yet identified. nih.gov Understanding how ACC is allocated to different tissues is crucial for deciphering its localized and systemic signaling roles. |

| Ethylene-Independent Signaling Pathways | The downstream signaling components that mediate ACC's ethylene-independent effects are largely unknown. While some studies have linked ACC to the regulation of specific genes and developmental processes, the complete signaling cascades remain to be elucidated. pnas.orgresearchgate.net |

| Evolutionary Context of ACC Signaling | The evolutionary origins of ACC as a signaling molecule, potentially predating its role as an ethylene precursor in seed plants, require further investigation. researchgate.net Studies in non-seed plants like liverworts suggest divergent and even opposing roles for ACC and ethylene, highlighting the need for a broader evolutionary perspective. plantae.org |

Future Research Avenues for Ethylene-Independent Roles

The discovery of ACC's ethylene-independent functions has paved the way for exciting new research directions. Future studies should focus on dissecting the molecular mechanisms underlying these roles and their physiological significance.

Promising Future Research Directions:

Identification of ACC Receptors and Downstream Signaling Components: A primary goal is to identify the putative receptors that perceive ACC to initiate ethylene-independent signaling cascades. Genetic screens and biochemical approaches will be instrumental in uncovering these components.

Elucidating the Molecular Mechanisms of ACC-Mediated Gene Regulation: Transcriptomic analyses have revealed that ACC can modulate the expression of numerous genes independently of ethylene. pnas.orgresearchgate.net Future research should focus on identifying the transcription factors and regulatory networks that are directly targeted by ACC signaling.

Investigating the Role of ACC in Cell Wall Biology and Development: ACC has been implicated in the regulation of cell wall function and anisotropic growth. nih.govpnas.org Further studies are needed to understand how ACC signaling integrates with the complex machinery of cell wall biosynthesis and modification.

Exploring the Crosstalk between ACC and Other Phytohormone Pathways: Understanding how ethylene-independent ACC signaling interacts with other hormonal pathways, such as those of auxin, cytokinin, and jasmonic acid, will be crucial for a holistic view of its regulatory functions.

Characterizing the Role of ACC in Biotic and Abiotic Stress Responses: Emerging evidence suggests that ACC plays a role in plant responses to pathogens and environmental stressors, independent of ethylene. nih.govfrontiersin.orgmdpi.comfrontiersin.orgnih.gov Future research should aim to define the specific contributions of ACC signaling to plant resilience.

Translational Research Potential of this compound Discoveries

The expanding knowledge of ACC's ethylene-independent roles presents significant opportunities for translational research, with potential applications in agriculture and biotechnology.

Potential Agricultural and Biotechnological Applications:

| Application Area | Potential Benefit |

| Crop Improvement | Manipulating ACC signaling pathways could offer novel strategies to improve crop traits such as root architecture, growth, and stress tolerance without the sometimes-undesirable effects of ethylene. pnas.orgfrontiersin.orgmdpi.comfrontiersin.orgnih.govnih.gov |

| Enhanced Stress Resistance | By modulating ACC's ethylene-independent stress responses, it may be possible to develop crops with enhanced resilience to various abiotic stresses like drought and salinity, and biotic stresses from pathogens. frontiersin.orgmdpi.comfrontiersin.orgnih.govnih.gov |

| Phytoremediation | The interaction between plants and ACC deaminase-producing microbes, which can modulate ACC levels, offers potential for enhancing phytoremediation of contaminated soils. nih.govmdpi.com |

| Development of Novel Plant Growth Regulators | A deeper understanding of ACC signaling could lead to the development of new synthetic plant growth regulators that specifically target ethylene-independent pathways to fine-tune plant development and productivity. |

Q & A

Q. What are the standard protocols for synthesizing and purifying ACC in laboratory settings?

ACC synthesis typically involves cyclopropanation reactions using precursors like S-adenosyl-L-methionine (SAM) or chemical methods such as the addition of cyanamide to cyclopropane derivatives. Key steps include:

- Chemical synthesis : Cyclopropane ring formation via [2+1] cycloaddition or alkylation of malonate esters, followed by amination .

- Purification : Recrystallization from aqueous ethanol (50 mg/mL solubility in water ) or reverse-phase HPLC for high-purity isolation (>98% purity ).

- Validation : Confirm purity via melting point analysis (214–220°C ) and mass spectrometry (MW: 101.1 g/mol ).